2-(3-Chlorophenoxy)acetamide
Description
2-(3-Chlorophenoxy)acetamide (CAS: 35368-69-5) is a chlorinated aromatic acetamide derivative with the molecular formula C₈H₈ClNO₂ and a molar mass of 185.61 g/mol . It features a phenoxy group substituted with a chlorine atom at the meta position and an acetamide moiety. The compound is a white crystalline solid with a melting point of 123°C and is associated with safety risks, including irritation to eyes, skin, and the respiratory system (Risk Code: R36/37/38; Safety Codes: S26, S36/37/39) . It is listed under synonyms such as NSC211835 and AC1L7F9P, and is used in research contexts for its structural versatility in medicinal and agrochemical applications .
Properties
IUPAC Name |
2-(3-chlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKKPJWLYFXFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372594 | |
| Record name | 2-(3-chlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35368-69-5 | |
| Record name | 2-(3-chlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)acetamide typically involves the reaction of 3-chlorophenol with bromoacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 70°C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted phenoxyacetamides.
Oxidation: 3-chlorophenoxyacetic acid.
Reduction: 3-chlorophenoxyethylamine.
Scientific Research Applications
2-(3-Chlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-(3-Chlorophenoxy)acetamide with structurally related compounds:
Key Observations :
- Substituent Effects: The meta-chlorine in this compound contrasts with the ortho-chlorine in 2-Chloro-N-(3-methylphenyl)acetamide, which alters intermolecular hydrogen bonding in crystal structures .
- Functional Group Diversity: Replacement of chlorine with cyano (-CN) in 2-(3-Cyanophenoxy)acetamide reduces molecular weight and shifts reactivity toward nucleophilic additions .
- Agrochemical vs. Pharmaceutical Roles : Acetochlor’s bulky alkyl groups enhance soil persistence as a herbicide , whereas midodrine’s methoxy and amine groups enable α-adrenergic receptor agonism .
Challenges and Structural Insights
- Isomer Differentiation : Misidentification of ortho- vs. meta-hydroxyphenyl acetamide isomers in metabolite studies underscores the importance of advanced analytical techniques (e.g., LC-HRMS/MS, NMR) .
- Crystal Packing : Hydrogen bonding patterns in 2-Chloro-N-(3-methylphenyl)acetamide differ from nitro-substituted analogues, affecting material properties .
Biological Activity
Overview
2-(3-Chlorophenoxy)acetamide is an organic compound with the molecular formula CHClNO. It is a chlorinated derivative of phenoxyacetamide, notable for its diverse applications in scientific research and potential biological activities. This compound has garnered attention due to its unique chemical structure, which influences its interaction with biological systems.
The synthesis of this compound typically involves the reaction of 3-chlorophenol with bromoacetamide in the presence of a base like potassium carbonate. The reaction is conducted in acetone at elevated temperatures (around 70°C) to yield the desired product. The compound features a chlorophenyl group attached to an acetamide moiety, which endows it with distinct chemical properties that facilitate various biological interactions .
Research indicates that compounds similar to this compound may interact with specific proteins, such as aliphatic amidase expression-regulating proteins. This interaction can influence various biochemical pathways, potentially leading to significant biological effects .
Antimicrobial Properties
Studies have explored the antimicrobial potential of this compound. It has been shown to exhibit selective activity against certain Gram-positive bacteria, such as Bacillus subtilis, while demonstrating limited efficacy against Gram-negative strains like Escherichia coli. The minimal inhibitory concentrations (MICs) for these activities indicate moderate antibacterial properties .
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal properties. It has shown effectiveness against pathogenic fungi, including Candida albicans. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance its antifungal activity .
Cytotoxic Effects
Research has indicated that derivatives of compounds related to this compound may possess cytotoxic effects against various cancer cell lines. Notably, some studies have highlighted that certain derivatives exhibit lower toxicity towards normal cells compared to cancer cells, suggesting their potential as anticancer agents .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Bernard et al. (2014) | Demonstrated cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231). |
| Chung et al. (2015) | Investigated antifungal activity against C. albicans and identified structure-activity relationships. |
| Kakkar et al. (2018) | Found selective antibacterial activity against Gram-positive bacteria; highlighted the importance of specific substituents on phenyl rings for biological efficacy. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
